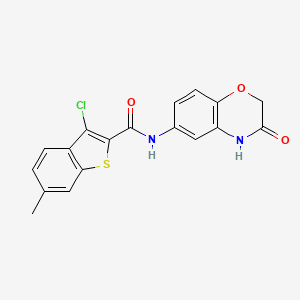![molecular formula C21H22ClF3N2O3S B11342216 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11342216.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the class of piperidine derivatives, which have been extensively studied for their pain-relieving effects.
- Pain management is a critical clinical challenge, and novel analgesics with fewer adverse effects are sought after .
N-[4-chloro-3-(trifluorométhyl)phényl]-1-[(2-méthylbenzyl)sulfonyl]pipéridine-4-carboxamide: , often referred to as , is a synthetic compound with potential analgesic properties.
Preparation Methods
- The synthesis of TFMP involves several steps:
- Further details on reaction conditions and industrial production methods would require additional research .
Step 1: Reacting the compound of the formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate.
Chemical Reactions Analysis
- TFMP likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions would depend on the specific synthetic pathway.
- Major products formed from these reactions would also vary based on the reaction type.
Scientific Research Applications
- TFMP’s applications span multiple fields:
Chemistry: It serves as a model compound for pharmacophore studies related to analgesics.
Biology: Researchers explore its effects on pain pathways and nociceptive responses.
Medicine: Investigating its potential as an opioid-independent analgesic.
Industry: Possible applications in drug development and pain management.
Mechanism of Action
- TFMP likely interacts with specific molecular targets involved in pain modulation.
- Further research is needed to elucidate the exact pathways and receptors it affects.
Comparison with Similar Compounds
Similar Compounds:
Remember that TFMP’s detailed mechanisms and applications would require in-depth scientific investigation
Méthodes De Préparation
- The synthesis of TFMP involves several steps:
- Further details on reaction conditions and industrial production methods would require additional research .
Step 1: Reacting the compound of the formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate.
Analyse Des Réactions Chimiques
- TFMP likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions would depend on the specific synthetic pathway.
- Major products formed from these reactions would also vary based on the reaction type.
Applications De Recherche Scientifique
- TFMP’s applications span multiple fields:
Chemistry: It serves as a model compound for pharmacophore studies related to analgesics.
Biology: Researchers explore its effects on pain pathways and nociceptive responses.
Medicine: Investigating its potential as an opioid-independent analgesic.
Industry: Possible applications in drug development and pain management.
Mécanisme D'action
- TFMP likely interacts with specific molecular targets involved in pain modulation.
- Further research is needed to elucidate the exact pathways and receptors it affects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Remember that TFMP’s detailed mechanisms and applications would require in-depth scientific investigation
Propriétés
Formule moléculaire |
C21H22ClF3N2O3S |
|---|---|
Poids moléculaire |
474.9 g/mol |
Nom IUPAC |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H22ClF3N2O3S/c1-14-4-2-3-5-16(14)13-31(29,30)27-10-8-15(9-11-27)20(28)26-17-6-7-19(22)18(12-17)21(23,24)25/h2-7,12,15H,8-11,13H2,1H3,(H,26,28) |
Clé InChI |
ANZNBFFDKKRCHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-chlorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide](/img/structure/B11342142.png)
![5-methoxy-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11342146.png)
![N-(2-ethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11342151.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11342154.png)
![5-[5-(3-hydroxy-4-methoxyphenyl)-1-propanoylpyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11342174.png)
![2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11342184.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11342192.png)
![2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11342195.png)
![N-(diphenylmethyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11342197.png)

![N-(2-ethylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11342200.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11342202.png)
![(2E)-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B11342204.png)
![4-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide](/img/structure/B11342206.png)
